molecular formula C18H15ClN2OS B5768729 3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone CAS No. 1043-00-1

3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone

Cat. No. B5768729
CAS RN: 1043-00-1
M. Wt: 342.8 g/mol
InChI Key: IWCDTAYCRYDIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinazolinone derivatives, including those with chlorophenyl and methylthio substituents, are typically synthesized through multi-step chemical processes. Starting materials such as chlorosubstituted anthranilic acids and acetic anhydride are commonly used, with intermediate products such as chlorosubstituted 2-methyl-4H-3,1-benzoxazin-4-ones leading to the final quinazolinone derivatives (Párkányi & Schmidt, 2000).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized by various spectroscopic methods such as mass spectrometry, ultraviolet, infrared, and NMR spectroscopy. These methods confirm the structure of the synthesized compounds and provide detailed information on the molecular framework and substituent positions (Párkányi & Schmidt, 2000).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including lithiation, where the compound can react with different electrophiles to yield 2-substituted derivatives. These reactions are crucial for modifying the compound's chemical structure to enhance its biological activity or to study its chemical properties (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as melting points and solubility, are essential for determining their suitability for various applications. These properties are influenced by the compound's molecular structure and substituents (Párkányi & Schmidt, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of quinazolinone derivatives, are crucial for their biological activity and pharmacological profile. Understanding these properties helps in the design and development of new compounds with desired activities (Smith et al., 1996).

properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12(2)11-23-18-20-16-6-4-3-5-15(16)17(22)21(18)14-9-7-13(19)8-10-14/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCDTAYCRYDIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one

CAS RN

1043-00-1
Record name 3-(4-CHLOROPHENYL)-2-((2-METHYL-2-PROPENYL)THIO)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.